molecular formula C15H15NO2 B1283363 2-[Benzyl(phenyl)amino]acetic acid CAS No. 23582-63-0

2-[Benzyl(phenyl)amino]acetic acid

Cat. No. B1283363
CAS RN: 23582-63-0
M. Wt: 241.28 g/mol
InChI Key: KUPDILJKKXVBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Benzyl(phenyl)amino]acetic acid, commonly known as 2-BPA, is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a molecular weight of 241.27 g/mol and a melting point of 120-122°C. 2-BPA is used in a variety of scientific applications, including synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Indoles, which are nitrogen-based heterocyclic scaffolds, are frequently used in the synthesis of various organic compounds . The benzyl and phenyl groups in “2-[Benzyl(phenyl)amino]acetic acid” could potentially contribute to the synthesis of complex heterocyclic scaffolds .

Biological and Pharmaceutical Activities

Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities . The presence of the indole nucleus in “2-[Benzyl(phenyl)amino]acetic acid” could potentially enhance its biological and pharmaceutical applications .

Antiviral Activity

Indole derivatives have shown antiviral activity . The indole nucleus in “2-[Benzyl(phenyl)amino]acetic acid” could potentially be used to develop new antiviral agents .

Anti-inflammatory Activity

Some indole derivatives have shown anti-inflammatory and analgesic activities . The indole nucleus in “2-[Benzyl(phenyl)amino]acetic acid” could potentially be used to develop new anti-inflammatory drugs .

Treatment of Hyperammonemia

Phenylacetic acid is used to treat type II hyperammonemia by reducing the amounts of ammonia in a patient’s bloodstream . The acetic acid group in “2-[Benzyl(phenyl)amino]acetic acid” could potentially contribute to similar treatments .

Learning and Memory Enhancement

Several imides and amides of p-aminobenzoic acid have been evaluated against AChE activity, which suggested that Schiff bases could be an encouraging moiety to treat learning as well as memory . The amino and acetic acid groups in “2-[Benzyl(phenyl)amino]acetic acid” could potentially contribute to the development of new learning and memory enhancement drugs .

properties

IUPAC Name

2-(N-benzylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(18)12-16(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPDILJKKXVBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566207
Record name N-Benzyl-N-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl(phenyl)amino]acetic acid

CAS RN

23582-63-0
Record name N-Benzyl-N-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Benzyl(phenyl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[Benzyl(phenyl)amino]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[Benzyl(phenyl)amino]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[Benzyl(phenyl)amino]acetic acid
Reactant of Route 5
2-[Benzyl(phenyl)amino]acetic acid
Reactant of Route 6
2-[Benzyl(phenyl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.